5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-
Description
The compound 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- is a tricyclic heterocyclic molecule featuring a pyran ring fused to a quinolinone core. The "tetrahydro" designation indicates partial saturation of the pyran ring, reducing aromaticity and altering conformational flexibility compared to fully unsaturated analogs.
Properties
IUPAC Name |
2,2-dimethyl-4,6-dihydro-3H-pyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYKYULZMGGKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344876 | |
| Record name | 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6391-66-8 | |
| Record name | 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts-Type Allenylation and Cyclization
The target compound can be synthesized via acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. This method, reported by, involves a two-step sequence:
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Friedel-Crafts allenylation : The enol form of 4-hydroxy-1-methylquinolin-2(1H)-one undergoes electrophilic attack on the propargylic alcohol, facilitated by p-toluenesulfonic acid (pTsOH) in 1,2-dichloroethane (DCE) at 84°C.
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6-endo-dig cyclization : The intermediate undergoes ring closure to form the pyrano[3,2-c]quinolone core.
For the dimethyl variant, propargylic alcohols with branched alkyl groups (e.g., 2-methyl-3-butyn-2-ol) are critical to introducing the 2,2-dimethyl substituents. Yields range from 58% to 75% depending on steric and electronic effects of the propargylic alcohol.
Representative Procedure:
A mixture of 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol), 2-methyl-3-butyn-2-ol (0.5 mmol), and pTsOH·H2O (0.05 mmol) in DCE (5 mL) is stirred at 84°C for 1 hour. Purification via silica gel chromatography (petroleum ether/ethyl acetate) affords the target compound.
Multicomponent Condensation Reactions
Knoevenagel-Michael-Isomerization Cascade
A three-component reaction involving 4-hydroxy-2(1H)-quinolone, aldehydes, and malononitrile provides access to 2-amino-3-cyano derivatives. For the dimethyl variant, isobutyraldehyde serves as the aldehyde component, introducing the 2,2-dimethyl groups. The reaction proceeds via:
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Knoevenagel condensation between isobutyraldehyde and malononitrile.
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Michael addition of the enolate of 4-hydroxy-2(1H)-quinolone to the Knoevenagel adduct.
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Cyclization and isomerization to form the pyrano[3,2-c]quinoline scaffold.
Catalysts such as Yb(OTf)3 or piperidine enhance reaction efficiency, with yields reaching 80–85% under solvent-free conditions.
Optimization Insights:
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Solvent : Ethanol-water mixtures (3:1) reduce side reactions.
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Temperature : Reflux conditions (80–90°C) accelerate cyclization.
Condensation with 3,3-Dimethylacrylic Acid and Paraformaldehyde
One-Pot Cyclocondensation
A highly efficient route involves refluxing 4-hydroxy-2(1H)-quinolone with paraformaldehyde and 3,3-dimethylacrylic acid in 1,4-dioxane under nitrogen. The mechanism involves:
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Formation of a quinone methide intermediate via dehydration of the hydroxyl group.
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Nucleophilic attack by 3,3-dimethylacrylic acid.
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Intramolecular cyclization to yield the tetrahydro-pyranoquinolinone.
This method achieves yields of 70–78% and is scalable to gram quantities.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (100–110°C) |
| Reaction Time | 4.5 hours |
| Catalyst | None (thermal activation) |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Functional Group Compatibility
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Electron-withdrawing groups (e.g., halogens) on the quinolone core are tolerated in all methods.
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Steric hindrance from bulky propargylic alcohols reduces yields in acid-catalyzed routes.
Mechanistic Considerations
Role of Acid Catalysts
In acid-mediated pathways, pTsOH protonates the propargylic alcohol, generating a resonance-stabilized allenyl cation. This electrophile reacts with the enol form of the quinolone, followed by cyclization to form the pyran ring.
Solvent Effects
Polar aprotic solvents (e.g., DCE) stabilize cationic intermediates in acid-catalyzed reactions, while protic solvents (e.g., ethanol) facilitate proton transfer in multicomponent condensations.
Scalability and Industrial Relevance
Kilogram-Scale Production
The cyclocondensation method (Section 3) is preferred for industrial synthesis due to its simplicity and absence of expensive catalysts. A representative pilot-scale protocol involves:
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Charging 4-hydroxy-2(1H)-quinolone (1.0 kg), paraformaldehyde (0.5 kg), and 3,3-dimethylacrylic acid (1.2 kg) into a reactor.
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Refluxing in 1,4-dioxane (10 L) for 5 hours.
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Isolation via filtration and recrystallization from ethyl acetate.
This process achieves a 72% isolated yield with >98% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs .
Scientific Research Applications
5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- has a wide range of scientific research applications. In medicinal chemistry, it has shown potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis . The compound also exhibits antibacterial, antimalarial, anti-inflammatory, and antifungal properties . In materials science, it is used in the development of novel organic semiconductors and light-emitting materials .
Mechanism of Action
The mechanism of action of 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis . The compound also modulates calcium signaling, TNF-α production, and nitric oxide synthesis, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among pyrano[3,2-c]quinolinone derivatives include:
- Substituents : Methyl, methoxy, chloro, or aryl groups.
- Saturation : Fully unsaturated (aromatic) vs. partially saturated (tetrahydro/dihydro) rings.
- Fused ring systems: Chromene vs. quinoline cores.
Table 1: Comparison of Structural Features
*Target compound: 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-; †Inferred formula based on saturation and substituents.
Key Observations:
- Dimethyl groups at the 2-position increase steric hindrance, which may limit metabolic degradation or intermolecular interactions .
- Methoxy or chloro substituents (e.g., in ) introduce electronic effects, altering reactivity in nucleophilic/electrophilic reactions.
Table 3: Bioactivity Comparison
Key Insights:
- Chromene-based analogs (e.g., ) show enzyme inhibitory activity, suggesting the quinolinone core’s role in targeting catalytic sites.
- The target compound’s tetrahydro structure may reduce cytotoxicity compared to unsaturated analogs while retaining affinity for enzymes like hCA II or β-glucuronidase.
Analytical Differentiation
Mass spectrometry (MS) and NMR are critical for distinguishing isomers:
- MS Fragmentation: Pyrano[3,2-c]quinolin-5-ones exhibit distinct fragmentation patterns compared to pyrano[2,3-b]quinolin-5-ones due to ring connectivity differences .
- NMR Shifts : The 2,2-dimethyl groups in the target compound would produce characteristic singlet peaks in $^1$H NMR (δ ~1.3–1.5 ppm), differing from methoxy (δ ~3.8 ppm) or chloro-substituted analogs .
Biological Activity
5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyranoquinolines, which are known for their complex structures and potential pharmacological properties. The synthesis of this compound typically involves cyclocondensation reactions that yield high purity and good yields. For instance, a method described by researchers involves a one-pot synthesis using various starting materials including substituted indole aldehydes and active methylenes under mild conditions .
Anticancer Properties
Research indicates that derivatives of pyranoquinolines exhibit promising anticancer activity. A study evaluating a series of fused pyranoquinoline derivatives found that specific compounds demonstrated significant inhibitory effects against the ERK1 and ERK2 kinases with IC50 values as low as 0.19 µM and 0.16 µM respectively. These compounds were also assessed for their cytotoxicity against the NCI-60 panel of cancer cell lines, revealing potent anticancer properties .
Antimicrobial Activity
The antimicrobial potential of pyranoquinoline derivatives has been explored extensively. In one study, various synthesized compounds were screened against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable or enhanced potency relative to standard antibiotics, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective compounds. Research has shown that modifications in the chemical structure significantly influence biological activity. For example, N-substituted benzyl derivatives exhibited stronger cytotoxic effects compared to their non-substituted counterparts in murine leukemia WEHI-3 cells. This highlights the importance of specific functional groups in enhancing biological efficacy .
Case Studies
- Anticancer Activity : In a comprehensive study involving pyranoquinoline derivatives, two specific compounds were identified as potent ERK inhibitors with notable cytotoxicity against melanoma cell lines. The mechanism was further elucidated through molecular docking studies which suggested favorable binding interactions within the ATP-binding site of ERK2 .
- Antimicrobial Evaluation : A series of newly synthesized pyranoquinoline derivatives were tested for antimicrobial activity. The results indicated that several compounds not only inhibited bacterial growth effectively but also displayed low toxicity towards human cells, suggesting a promising therapeutic index for further development .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for identifying the core structure of 5H-Pyrano[3,2-c]quinolin-5-one derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyranoquinolinone scaffold and substituent positions. For example, the methoxy group in 9-methoxy derivatives shows a singlet at δ ~3.8 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or Electron Ionization (EI-MS) can verify molecular weight and fragmentation patterns. For instance, m/z 273.1 [M+H] was reported for a related compound .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1650–1700 cm and aromatic C-H bends .
Q. How to safely handle and store 5H-Pyrano[3,2-c]quinolin-5-one derivatives in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent oxidation. Avoid exposure to moisture and light .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Protocols : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. What are the recommended methods for the initial synthesis of 5H-Pyrano[3,2-c]quinolin-5-one derivatives?
- Methodological Answer :
- Classical Reflux : React 4-hydroxyquinolinone precursors with aldehydes (e.g., isobutyraldehyde) in 2-propanol under reflux for 6–12 hours. Monitor progress via TLC (silica gel, UV254) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Yield Optimization : Adjust stoichiometry (1:1.2 ratio of quinolinone to aldehyde) and catalyst (e.g., β-alanine) to enhance regioselectivity .
Advanced Research Questions
Q. How to design experiments for regioselective synthesis of substituted 5H-Pyrano[3,2-c]quinolin-5-one derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Use a single-mode microwave reactor (e.g., CEM Discover) at 100–150°C for 10–30 minutes to accelerate cyclization. This reduces side reactions compared to traditional reflux .
- Substituent Effects : Introduce electron-donating groups (e.g., methoxy) at position 9 to direct electrophilic substitution. Monitor regioselectivity via H NMR coupling constants .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize reaction pathways .
Q. How to resolve contradictions in spectroscopic data when characterizing novel 5H-Pyrano[3,2-c]quinolin-5-one analogs?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with simulated spectra (e.g., ACD/Labs or MestReNova) to confirm assignments. Discrepancies in C shifts may indicate tautomerism .
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., from DMSO/EtOH) and analyzing bond lengths/angles. For example, crystallographic data for Cyclocoumarol confirmed a planar pyran ring .
- Isotopic Labeling : Use N or H-labeled precursors to trace signal splitting in complex NMR spectra .
Q. What computational methods support the prediction of physicochemical properties for 5H-Pyrano[3,2-c]quinolin-5-one derivatives?
- Methodological Answer :
- logP Calculation : Apply Crippen’s fragmentation method to estimate octanol-water partition coefficients (e.g., logP = 4.07 for a methyl-substituted analog) .
- Solubility Prediction : Use Abraham’s solvation model to correlate logS with polarity descriptors. For example, logS = -9.46 indicates low aqueous solubility .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER to guide functionalization .
Q. How to optimize microwave-assisted synthesis for 5H-Pyrano[3,2-c]quinolin-5-one derivatives to improve yield and purity?
- Methodological Answer :
- Parameter Screening : Use a Doehlert matrix design to test variables: temperature (80–160°C), time (5–30 min), and solvent (2-propanol vs. DMF). Higher dielectric solvents improve microwave absorption .
- In Situ Monitoring : Employ Raman spectroscopy or fiber-optic probes to track reaction progress and terminate at maximum conversion .
- Scale-Up Strategies : Transfer optimized conditions to a continuous-flow reactor (e.g., Uniqsis FlowSyn) for gram-scale production with consistent purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
